molecular formula C7H4Cl2N2 B8090164 5,6-dichloro-1H-pyrrolo[3,2-b]pyridine

5,6-dichloro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B8090164
M. Wt: 187.02 g/mol
InChI Key: CXIHYPCWVXNKAP-UHFFFAOYSA-N
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Description

Contextualization within the Pyrrolo[3,2-b]pyridine Class of Nitrogen Heterocycles

The compound 5,6-dichloro-1H-pyrrolo[3,2-b]pyridine belongs to the family of pyrrolopyridines, a class of bicyclic nitrogen heterocycles. These structures consist of a pyrrole (B145914) ring fused to a pyridine (B92270) ring. Pyrrolopyridines are also commonly referred to as azaindoles, highlighting their structural relationship to indole (B1671886) where a carbon atom in the benzene (B151609) ring is replaced by a nitrogen atom. nih.gov There are four primary structural isomers of azaindoles: 4-azaindole (B1209526) (pyrrolo[3,2-b]pyridine), 5-azaindole (B1197152) (pyrrolo[3,2-c]pyridine), 6-azaindole (B1212597) (pyrrolo[2,3-c]pyridine), and 7-azaindole (B17877) (pyrrolo[2,3-b]pyridine). nih.gov

The parent scaffold of the title compound is 1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole. sigmaaldrich.comtcichemicals.comnih.gov This framework is considered a bioisostere of indole, meaning it has similar physical and chemical properties that can elicit comparable biological responses. nih.gov This bioisosteric relationship allows medicinal chemists to substitute indole cores with azaindole scaffolds to modulate properties such as solubility, metabolic stability, and receptor binding affinity. nih.govacs.org The introduction of two chlorine atoms onto the pyridine ring at positions 5 and 6, as seen in this compound, significantly influences the molecule's electronic properties and reactivity, making it a distinct entity for chemical synthesis and biological screening. smolecule.com

Significance in Contemporary Chemical Research

The azaindole framework is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with significant biological activity. nih.govresearchgate.netmdpi.com Derivatives of pyrrolopyridines have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antiviral agents. nih.govnih.govmdpi.com

A primary area of interest is their function as kinase inhibitors. chemimpex.com Many azaindole-based molecules have been developed to target protein kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in diseases like cancer. nih.govrsc.org For instance, the FDA-approved drug Pexidartinib, a 7-azaindole derivative, is an inhibitor of the colony-stimulating factor 1 receptor (CSF1R) kinase. nih.govnih.gov The strategic placement of substituents, such as halogen atoms, on the azaindole core is a key method for fine-tuning the inhibitory potency and selectivity of these compounds. smolecule.com The dichloro-substitution pattern in this compound suggests its potential as a valuable intermediate or lead compound in the discovery of new therapeutic agents. smolecule.comchemimpex.com

Scope and Research Objectives Pertaining to this compound

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the objectives for its study can be inferred from research on the broader class of substituted azaindoles. The primary goals typically involve its use as a versatile chemical building block. chemimpex.com

Key research objectives include:

Synthetic Utility : To employ this compound as a key intermediate in the synthesis of more complex molecules. The chlorine atoms can serve as reactive handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse functional groups. smolecule.comnih.gov

Structure-Activity Relationship (SAR) Studies : To synthesize a library of derivatives based on this scaffold to systematically investigate how different substituents affect biological activity. This exploration helps in identifying compounds with optimized potency and selectivity for specific biological targets, such as kinases or other enzymes. rsc.orgnih.gov

Development of Novel Bioactive Agents : The ultimate objective is the discovery of new lead compounds for drug development. nih.gov Given the established anticancer and anti-inflammatory properties of many azaindole derivatives, research involving this compound would likely focus on evaluating its potential in these therapeutic areas. nih.govnih.gov

Data Tables

Physicochemical Properties of Pyrrolo[3,2-b]pyridine Derivatives

Property1H-Pyrrolo[3,2-b]pyridine5-Chloro-1H-pyrrolo[3,2-b]pyridineThis compound
CAS Number 272-49-1 sigmaaldrich.com65156-94-7 chemicalbook.comNot Available
Molecular Formula C₇H₆N₂ sigmaaldrich.comC₇H₅ClN₂ chemicalbook.comC₇H₄Cl₂N₂
Molecular Weight 118.14 g/mol sigmaaldrich.com152.58 g/mol chemicalbook.com187.02 g/mol
Appearance Light orange to yellow powder/crystal tcichemicals.comLight yellow solid chemicalbook.comData Not Available
Boiling Point Data Not Available304.9±22.0 °C (Predicted) chemicalbook.comData Not Available
pKa Data Not Available13.75±0.40 (Predicted) chemicalbook.comData Not Available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dichloro-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-4-3-6-5(1-2-10-6)11-7(4)9/h1-3,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIHYPCWVXNKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(N=C21)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches for 5,6 Dichloro 1h Pyrrolo 3,2 B Pyridine

De Novo Synthetic Routes to the Pyrrolo[3,2-b]pyridine Core

Building the foundational pyrrolo[3,2-b]pyridine ring system is the initial challenge for which several synthetic avenues have been explored. These routes aim to construct the fused bicyclic structure from simpler acyclic or monocyclic precursors.

Cyclization is the key step in forming the bicyclic pyrrolopyridine structure. One effective method is free-radical intramolecular cyclization. For instance, the cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts using a system like tris(trimethylsilyl)silane (B43935) (TTMSS or (TMS)₃SiH) with azobisisobutyronitrile (AIBN) as an initiator has been shown to produce fused polyheterocycles in good yields. nih.gov This approach is valuable as it often does not require chromatographic purification and is scalable. nih.gov

Another approach involves the acid-catalyzed reaction of amines, aldehydes, and diacetyl. Iron salts, particularly iron(III) perchlorate, have been identified as highly efficient catalysts for this transformation, leading to the formation of 1,4-dihydropyrrolo[3,2-b]pyrroles. nih.gov While this produces a related pyrrolo[3,2-b]pyrrole (B15495793) core, the fundamental strategy of a catalyzed multi-component reaction to form a fused pyrrole (B145914) system is a significant approach. nih.gov

Historically, modifications of classical indole (B1671886) syntheses, such as the Madelung and Fischer syntheses, have also been adapted for the preparation of 1H-pyrrolo[2,3-b]pyridines (7-azaindoles), a structural isomer of the target compound. rsc.org These methods typically involve the cyclization of an appropriately substituted aminopyridine or the reaction of a pyridylhydrazine with a carbonyl compound, respectively. rsc.org

Complex heterocyclic targets often necessitate multi-step synthetic sequences starting from readily available materials. For example, a general strategy for a related pyridopyrrolo[3,2-d] nih.govchemrxiv.orgoxazin-4(5H)-one begins with a 2-aminonicotinonitrile. researchgate.net The synthesis proceeds through a sequence of established reactions including a Sandmeyer reaction, amination, a Thorpe-Ziegler cyclization to form the pyrrole ring, followed by hydrolysis and a final cyclization. researchgate.net

A different multi-step route has been employed for the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives. nih.gov This pathway starts with a substituted pyridine (B92270), such as 2-bromo-5-methylpyridine, which is first converted to its N-oxide. nih.gov Subsequent nitration, reaction with N,N-dimethylformamide dimethyl acetal, and cyclization with an aniline (B41778) derivative in the presence of a base like potassium carbonate builds the fused pyrrole ring onto the existing pyridine scaffold. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for forming the carbon-carbon and carbon-nitrogen bonds essential for constructing the pyrrolo[3,2-b]pyridine core. These methods offer high efficiency and functional group tolerance. For instance, intramolecular palladium-catalyzed annulation is a viable strategy. clockss.org While attempts to cyclize certain N-phenylethyl substituted 3-formylindoles were unsuccessful, the strategy has been successfully applied to 1-substituted 7-azaindoles, demonstrating its potential for creating the fused ring system. clockss.org

In a different strategic sequence, palladium catalysis can be used to build out a pre-existing, functionalized pyrrolopyridine core. One successful route to a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine involved a chemoselective Suzuki–Miyaura cross-coupling on a 2-iodo-4-chloropyrrolopyridine intermediate. nih.gov This was followed by a Buchwald–Hartwig amination to install the amino group at the C-4 position. nih.gov This highlights how different C-C and C-N bonds can be selectively formed using palladium catalysis by leveraging the differential reactivity of various halogen substituents. nih.gov

Table 1: Overview of De Novo Synthesis Strategies for Pyrrolopyridine Cores

Strategy Key Reaction Type Starting Materials (Example) Key Reagents/Catalysts Outcome Reference
Free-Radical Cyclization Intramolecular Arylation o-bromophenyl-substituted pyrrolylpyridinium salts (TMS)₃SiH, AIBN Fused pyrido-pyrrolo systems nih.gov
Multi-Component Reaction Catalytic Cyclization Amines, aldehydes, diacetyl Fe(ClO₄)₃·H₂O, Acetic Acid 1,4-Dihydropyrrolo[3,2-b]pyrroles nih.gov
Multi-step Synthesis Thorpe-Ziegler Cyclization 2-Aminonicotinonitriles Base Pyrido[3′,2′:4,5]pyrrolo systems researchgate.net
Palladium-Catalyzed Coupling Suzuki-Miyaura / Buchwald-Hartwig 2-iodo-4-chloropyrrolopyridine, boronic acids, amines Palladium catalysts (e.g., RuPhos Pd G2) 2-Aryl-4-amino-pyrrolopyridines nih.gov

Targeted Introduction of Dichloro Substituents and Positional Isomerism

Once the pyrrolo[3,2-b]pyridine core is synthesized, or if a halogenated precursor is used, the next critical phase is the introduction of chlorine atoms at the specific 5- and 6-positions. This requires overcoming the challenge of positional isomerism, where chlorination could occur at other sites on the bicyclic ring.

Achieving regioselectivity in the halogenation of pyridine-containing heterocycles is a significant synthetic challenge. The electronic nature of the pyridine ring often directs electrophilic substitution to the 3-position. rsc.org Several advanced methods have been developed to control the site of halogenation.

One innovative strategy for the 3-selective halogenation of pyridines involves a temporary ring-opening to form a Zincke imine intermediate. chemrxiv.orgchemrxiv.org This reactive alkene intermediate then undergoes highly regioselective halogenation with reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) before ring-closing to yield the 3-halopyridine. chemrxiv.orgchemrxiv.org

Another approach involves activating the pyridine ring as an N-oxide. Halogenation of pyridine N-oxides, for example with oxalyl chloride, can provide practical access to 2-halo-substituted pyridines with high regioselectivity. nih.govresearchgate.net The selectivity is driven by the electronic properties of the N-oxide and any existing substituents on the ring. researchgate.net For the pyrrole portion of the heterocycle, electrophilic substitution is strongly favored at the 3-position, as demonstrated by reactions with reagents like N-bromosuccinimide. rsc.org

Direct chlorination of the fully formed pyrrolo[3,2-b]pyridine ring system is a common and direct approach. This typically involves treating a precursor, such as a dihydroxy-pyrrolo[3,2-b]pyridine, with a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this type of transformation. nih.gov

A solvent-free procedure for the chlorination of various hydroxylated nitrogen-containing heterocycles, including hydroxypyridines, has been developed. nih.gov This method involves heating the substrate with an equimolar amount of POCl₃ in a sealed reactor, often using pyridine as a base. nih.gov This protocol is efficient, suitable for large-scale preparations, and generally provides high yields of the chlorinated product. nih.gov The use of a powerful reagent like POCl₃ is necessary to replace the hydroxyl groups with chlorine atoms on the electron-rich heterocyclic system.

Table 2: Selected Halogenation Techniques for Pyridine and Pyrrole Systems

Substrate Type Halogenation Method Reagent(s) Position Selectivity Outcome Reference
Pyridines Zincke Imine Intermediate NTf-Zincke imine, NIS/NBS C-3 selective 3-Halopyridines chemrxiv.orgchemrxiv.org
Pyridine N-Oxides Deoxygenative Halogenation Oxalyl chloride, Halide source C-2 selective 2-Halopyridines nih.govresearchgate.net
1H-Pyrrolo[2,3-b]pyridines Electrophilic Substitution Bromine, Iodine C-3 selective 3-Halo-7-azaindoles rsc.org
Hydroxypyridines Dehydrative Chlorination POCl₃ (equimolar), Pyridine Site of OH group Chloropyridines nih.gov

Optimization of Reaction Conditions and Yield for Scalable Synthesis

For a hypothetical scalable synthesis of 5,6-dichloro-1H-pyrrolo[3,2-b]pyridine, the optimization of the core-forming cyclocondensation reaction would be of paramount importance. This would involve a detailed study of the factors influencing the reaction's efficiency and selectivity.

The choice of solvent can significantly impact the solubility of reactants, the reaction rate, and the stabilization of intermediates and transition states in a cyclocondensation reaction. A screening of various solvents with different polarities and boiling points would be necessary.

In the context of related pyrrolopyridine syntheses, polar aprotic solvents such as dimethylformamide (DMF) and N,N-dimethylacetamide (DMA) are often employed, as they can facilitate the dissolution of starting materials and reagents. Ethereal solvents like tetrahydrofuran (B95107) (THF) and 1,4-dioxane (B91453) are also common choices, particularly in metal-catalyzed reactions.

Catalysis plays a crucial role in many modern synthetic methodologies for heterocyclic compounds. For the formation of the pyrrolo[3,2-b]pyridine scaffold, both acid and base catalysis could be explored. Brønsted acids or Lewis acids might be employed to activate the starting materials towards cyclization. Conversely, strong bases could be used to deprotonate a precursor, initiating the ring-closing step.

A hypothetical optimization study for the cyclocondensation to form this compound might involve screening different catalysts as illustrated in the following conceptual data table:

EntryCatalyst (mol%)SolventYield (%)
1NoneDMF<10
2p-Toluenesulfonic acid (10)DMF35
3Trifluoroacetic acid (10)Dioxane45
4Pd(OAc)₂ (5) / XPhos (10)TolueneNot Applicable
5Copper(I) iodide (10)DMF55
Palladium catalysts are typically for cross-coupling, not direct cyclocondensation of this type.

The temperature and duration of a reaction are critical parameters that must be optimized to ensure complete conversion of starting materials while minimizing the formation of byproducts. Higher temperatures can accelerate the reaction rate but may also lead to decomposition or undesired side reactions.

An optimization process would involve running the reaction at various temperatures and monitoring its progress over time using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For instance, a reaction might be initially attempted at room temperature and then gradually heated to find the optimal temperature that provides the best balance between reaction rate and yield.

A conceptual data table for the optimization of temperature and time for the synthesis of this compound could look as follows:

EntryTemperature (°C)Time (h)Yield (%)
1252415
2501230
380665
4100475
5120472 (with byproducts)
6100876

These tables are hypothetical and serve to illustrate the type of systematic study that would be required to develop a robust and scalable synthesis for this compound. The lack of such specific data in the available literature suggests that this particular compound may be a novel synthetic target or that its preparation is held as proprietary information. Further research and publication in this specific area would be necessary to provide the detailed scientific information requested.

Chemical Reactivity and Derivatization Strategies of 5,6 Dichloro 1h Pyrrolo 3,2 B Pyridine

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Moiety

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying halo-pyridines. In this reaction, a nucleophile replaces a halide on the aromatic ring. The pyridine ring's nitrogen atom is electron-withdrawing, which activates the ring towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen (the C-2, C-4, and C-6 positions). smolecule.com

Reactivity Profiling of Chlorine Substituents

In 5,6-dichloro-1H-pyrrolo[3,2-b]pyridine, the two chlorine atoms are situated on the pyridine part of the fused heterocyclic system. The C-6 chloro substituent is positioned para to the pyridine nitrogen, while the C-5 chloro substituent is meta. Generally, positions para and ortho to the ring nitrogen in halopyridines are significantly more reactive towards nucleophiles than the meta position. This is because the negative charge of the intermediate (Meisenheimer complex) formed during the attack can be delocalized onto the electronegative nitrogen atom, which is not possible when the attack occurs at the meta position.

Therefore, the chlorine atom at the C-6 position of this compound is expected to be substantially more susceptible to nucleophilic displacement than the chlorine at the C-5 position. This differential reactivity is a key factor in developing selective functionalization strategies.

Selective Functionalization at Dichloro Positions for Analog Development

The enhanced reactivity of the C-6 position allows for selective monosubstitution by controlling reaction conditions. By using a stoichiometric amount of a nucleophile at moderate temperatures, it is often possible to replace the C-6 chlorine while leaving the C-5 chlorine intact. This selective reaction is highly valuable for building molecular complexity and generating libraries of analogs.

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. For instance, reaction with various primary or secondary amines can introduce diverse amino substituents at the C-6 position. Similarly, treatment with sodium or potassium alkoxides can yield the corresponding 6-alkoxy derivatives. Subsequent, more forcing conditions (e.g., higher temperatures, stronger bases) could potentially enable a second substitution at the less reactive C-5 position, allowing for the synthesis of disubstituted analogs. The ability to perform sequential substitutions is a powerful tool in medicinal chemistry for exploring structure-activity relationships.

Cross-Coupling Reactions for C-C, C-N, and C-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. researchgate.netsemanticscholar.org For a substrate like this compound, these reactions provide efficient pathways to introduce a wide array of substituents.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling reaction involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. semanticscholar.orgrsc.org This reaction is widely used to form C-C bonds, particularly for creating biaryl structures. semanticscholar.org

For this compound, selective Suzuki-Miyaura coupling can be achieved by leveraging the different reactivities of the two chlorine atoms. Similar to SNAr reactions, palladium-catalyzed cross-coupling reactions are generally more facile at positions activated by the pyridine nitrogen. Therefore, mono-arylation or mono-alkenylation is expected to occur preferentially at the C-6 position.

Successful Suzuki-Miyaura couplings on related dichloro-heteroaromatic systems have been reported, demonstrating that sequential, site-selective functionalization is feasible by tuning reaction conditions such as the catalyst, ligand, base, and temperature. ijpsonline.com For example, a milder set of conditions can be used for the first coupling at the more reactive C-6 position, followed by a second coupling at C-5 under more vigorous conditions to introduce a different group. The choice of palladium catalyst and phosphine (B1218219) ligand is critical for achieving high yields and selectivity. echemi.com

Table 1: Representative Suzuki-Miyaura Coupling Conditions (General) This table illustrates general conditions often employed for Suzuki-Miyaura reactions on heteroaryl chlorides. Specific conditions for this compound would require experimental optimization.

ComponentExample
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃
LigandPPh₃, SPhos, XPhos, RuPhos
BaseNa₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃
SolventDioxane/H₂O, Toluene, DMF
Boron ReagentArylboronic acids, Heteroarylboronic acids, Alkylboronic esters

Buchwald-Hartwig Amination Methodologies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. nih.govsigmaaldrich.com This reaction has become a cornerstone of medicinal chemistry for the synthesis of arylamines, which are prevalent in pharmaceuticals. sigmaaldrich.comnih.gov

Applying this methodology to this compound allows for the introduction of a vast range of primary and secondary amines, including anilines, heterocyclic amines, and aliphatic amines. As with the Suzuki-Miyaura coupling, the regioselectivity is dictated by the electronic properties of the pyridine ring, with the C-6 position being the preferred site for the initial amination. uni.lu This allows for the selective synthesis of 6-amino-5-chloro-1H-pyrrolo[3,2-b]pyridine derivatives.

The success of the Buchwald-Hartwig reaction is highly dependent on the choice of the palladium precursor, the phosphine ligand, and the base. nih.gov Different generations of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) have been developed to facilitate the coupling of a wide variety of amines and aryl chlorides under mild conditions. nih.gov

Table 2: Key Components in Buchwald-Hartwig Amination (General) This table illustrates general components used for Buchwald-Hartwig amination reactions. Specific combinations and conditions must be optimized for the target substrate.

ComponentExample
Palladium SourcePd(OAc)₂, Pd₂(dba)₃
LigandBINAP, Xantphos, SPhos, RuPhos, BrettPhos
BaseNaOtBu, K₃PO₄, Cs₂CO₃, LHMDS
Amine SourcePrimary amines, Secondary amines, Anilines, Amides
SolventToluene, Dioxane, THF

Modifications at the Pyrrole (B145914) Nitrogen (N1) and Other Reactive Ring Positions

In addition to the pyridine ring, the pyrrole moiety of this compound offers further opportunities for derivatization. The pyrrole nitrogen (N-1) possesses an acidic proton and can be readily functionalized through various N-alkylation or N-arylation reactions.

Standard procedures for N-alkylation typically involve deprotonation of the pyrrole N-H with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), followed by the addition of an alkylating agent like an alkyl halide or tosylate. This allows for the introduction of a wide variety of alkyl or benzyl (B1604629) groups at the N-1 position. Such modifications can be crucial for modulating the physicochemical properties of the molecule, such as solubility and metabolic stability.

Furthermore, the pyrrole ring itself can undergo electrophilic substitution, although the electron-withdrawing nature of the fused pyridine ring deactivates it compared to simple pyrroles. Nonetheless, reactions at the C-2 or C-3 positions of the pyrrole ring may be possible under specific conditions, offering another avenue for structural diversification. Protecting the pyrrole nitrogen, often with groups like a tosyl (Ts) or a 2-(trimethylsilyl)ethoxymethyl (SEM) group, is a common strategy to facilitate subsequent reactions or to direct reactivity to other positions on the heterocyclic core.

Synthesis of Analogs and Related Derivatives (e.g., 5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one)

The synthesis of analogs of this compound, such as the corresponding 2-oxo derivative, 5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, is of significant interest due to the potential biological activities of this class of compounds. While specific literature detailing the synthesis of this exact analog is scarce, its preparation can be envisioned through several synthetic routes based on established methodologies for the synthesis of related azaindole-2-ones and other pyrrolopyridinone systems.

One plausible approach involves the oxidation of a pre-functionalized this compound. For instance, a 2-substituted derivative could be oxidized to the corresponding 2-oxo compound. Alternatively, direct oxidation of the 2,3-unsubstituted pyrrole ring of this compound could potentially yield the desired product, although this may require careful selection of the oxidizing agent to avoid over-oxidation or reaction at other sites.

Another viable synthetic strategy is the construction of the pyrrolopyridinone ring system from a suitably substituted pyridine precursor. This could involve the cyclization of a 3-amino-2-halopyridine derivative bearing appropriate functional groups that can form the pyrrole-2-one ring. For example, a Stille or Suzuki coupling could be employed to introduce a substituent at the 2-position of a di-chlorinated aminopyridine, which could then undergo an intramolecular cyclization to form the desired bicyclic system.

Multicomponent reactions (MCRs) have also emerged as a powerful tool for the synthesis of complex heterocyclic systems, including pyrrolopyridinones. An Ugi- or Passerini-based MCR could potentially be adapted to construct the 5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one scaffold in a convergent and efficient manner.

The following table summarizes potential synthetic strategies for the preparation of 5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one based on analogous transformations reported in the literature for similar heterocyclic systems.

Synthetic Strategy General Reaction Scheme Key Transformations Potential Precursors Relevant Literature Analogs
Oxidation of PyrrolopyridineThis compound → 5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-oneC-H oxidation of the pyrrole ringThis compoundOxidation of indoles to oxindoles.
Cyclization of Pyridine PrecursorSubstituted 2,3-dichloropyridine (B146566) derivative → 5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-oneIntramolecular cyclization2,3-dichloro-5-aminopyridine derivativesSynthesis of pyrrolo[3,4-b]pyridin-5-ones. researchgate.net
Metal-Catalyzed CyclizationFunctionalized di-chloropyridine → 5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-onePalladium- or copper-catalyzed C-N and C-C bond formation2,3,4-trichloropyridineSynthesis of 7-azaindoles. organic-chemistry.org

Table 1: Potential Synthetic Strategies for 5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

Detailed research findings on the synthesis of various substituted pyrrolopyridines provide a strong foundation for the development of synthetic routes to 5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one and its derivatives. For instance, the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines has been achieved through a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a Buchwald-Hartwig amination at the C-4 position. nih.gov This highlights the feasibility of selective functionalization of the pyrrolopyridine core, which is a crucial aspect in the synthesis of complex analogs.

Structural Elucidation and Advanced Spectroscopic Characterization of 5,6 Dichloro 1h Pyrrolo 3,2 B Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR and ¹³C NMR Chemical Shift Assignments

While specific, publicly available experimental spectra for 5,6-dichloro-1H-pyrrolo[3,2-b]pyridine are not detailed in comprehensive research articles, the expected chemical shifts can be predicted based on its structure and data from analogous pyrrolopyridine derivatives. nih.govkoreascience.kr The aromatic protons and carbons of the fused ring system exhibit characteristic signals influenced by the electronegativity of the nitrogen atoms and the chlorine substituents.

In ¹H NMR spectroscopy, the compound is expected to show signals for the three protons on the pyrrolo[3,2-b]pyridine core. The proton on the pyridine (B92270) ring (C7-H) would likely appear as a singlet in the downfield aromatic region. The two protons on the pyrrole (B145914) ring (C2-H and C3-H) would appear as doublets due to coupling with each other. The N-H proton of the pyrrole ring would typically appear as a broad singlet.

In ¹³C NMR spectroscopy, seven distinct signals are anticipated, corresponding to the seven carbon atoms in the molecule. The carbons bonded to chlorine (C5 and C6) and those adjacent to nitrogen atoms would be significantly shifted downfield.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: This table is predictive, based on general principles and data from similar structures, as specific experimental data is not widely published.

¹H NMR ¹³C NMR
Position Predicted δ (ppm) Position Predicted δ (ppm)
NH11.0 - 12.5 (br s)C2~125
C7-H8.0 - 8.5 (s)C3~100
C2-H7.5 - 8.0 (d)C3a~145
C3-H6.5 - 7.0 (d)C5~120
C6~130
C7~140
C7a~148

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the signals of protons directly attached to carbon atoms. For this compound, an HSQC spectrum would show correlations between the C2-H proton and the C2 carbon, the C3-H proton and the C3 carbon, and the C7-H proton and the C7 carbon. This directly links the proton signals to their respective carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. The calculated exact mass for the molecular ion [M+H]⁺ of this compound (C₇H₅Cl₂N₂) is 186.9830. researchgate.net The presence of two chlorine atoms would also result in a characteristic isotopic pattern, with [M+2] and [M+4] peaks appearing in approximately a 6:1 ratio relative to the monoisotopic [M] peak, providing further confirmation of the compound's identity.

Table 2: HRMS Data for this compound

Formula Species Calculated Exact Mass
C₇H₄Cl₂N₂[M]185.9751
C₇H₅Cl₂N₂[M+H]⁺186.9830

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is routinely used to assess the purity of a sample and confirm the identity of its components. nih.gov For this compound, a GC-MS analysis would show a single major peak at a specific retention time, and the mass spectrum associated with that peak would match the expected molecular ion and fragmentation pattern of the target compound, thereby verifying both its purity and identity. ias.ac.in

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. researchgate.net

For this compound, the IR and Raman spectra would be expected to display several characteristic bands:

N-H Stretching: A peak in the region of 3100-3400 cm⁻¹ corresponding to the N-H bond of the pyrrole ring.

Aromatic C-H Stretching: Signals typically appearing just above 3000 cm⁻¹.

C=C and C=N Stretching: A series of bands in the 1400-1650 cm⁻¹ region, characteristic of the aromatic pyrrolopyridine ring system. aps.orgnih.gov

C-Cl Stretching: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹, indicating the presence of carbon-chlorine bonds.

Table 3: Predicted Vibrational Spectroscopy Data for this compound Note: This table is predictive, based on general principles and data from similar structures.

Functional Group Predicted Wavenumber (cm⁻¹) Technique
N-H stretch3100 - 3400IR, Raman
Aromatic C-H stretch3000 - 3100IR, Raman
C=C / C=N stretch1400 - 1650IR, Raman
C-Cl stretch600 - 800IR

X-ray Crystallography for Solid-State Structural Analysis

The study of 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine reveals a structure with two crystallographically independent molecules in the asymmetric unit. researchgate.net In contrast, the crystal structure of 6,6′-(Pyridine-2,6-diyl)bis(pyrrolo[3,4-b]pyridine-5,7-dione) exhibits a high degree of symmetry, with a crystallographically imposed two-fold rotational symmetry, meaning the asymmetric unit contains only one half of the molecule. researchgate.netnih.gov

The crystallographic parameters for these representative derivatives are summarized in the table below.

Compound Formula Crystal System Space Group Unit Cell Parameters Ref.
6,6′-(Pyridine-2,6-diyl)bis(pyrrolo[3,4-b]pyridine-5,7-dione)C19H9N5O4MonoclinicC2/ca = 14.539(1) Å, b = 7.391(1) Å, c = 15.686(1) Å, β = 108.752(2)° researchgate.netnih.gov
4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridineC12H9N3Not SpecifiedNot SpecifiedNot Specified researchgate.net

Planarity and Torsion Angle Determination of the Pyrrolo[3,2-b]pyridine Core

Conversely, the structure of 6,6′-(Pyridine-2,6-diyl)bis(pyrrolo[3,4-b]pyridine-5,7-dione) shows a more complex, non-planar arrangement. The dihedral angle between the central pyridine ring and the adjoined pyrrolo-pyridine side rings is a significant 77.86(2)°. researchgate.netnih.gov Furthermore, the angle between the two side chains themselves is 60.87(2)°. researchgate.netnih.gov This twisted conformation is a key structural feature of this particular derivative.

Compound Description of Planarity Dihedral/Torsion Angles Ref.
4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridineNearly coplanar molecules.Dihedral angle between pyridine and azaindole rings: 8.23(6)° and 9.89(2)° researchgate.net
6,6′-(Pyridine-2,6-diyl)bis(pyrrolo[3,4-b]pyridine-5,7-dione)Non-planar, with significant twisting between the central and side rings.Dihedral angle between central pyridine and side rings: 77.86(2)°; Angle between the two side chains: 60.87(2)° researchgate.netnih.gov

Crystal Packing and Intermolecular Interaction Analysis

The solid-state architecture of pyrrolopyridine derivatives is governed by a variety of intermolecular interactions that dictate the crystal packing. For 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine, the predominant interaction is intermolecular N—H···N hydrogen bonding, which connects the molecules into centrosymmetric dimers. researchgate.net

In the crystal structure of 6,6′-(Pyridine-2,6-diyl)bis(pyrrolo[3,4-b]pyridine-5,7-dione), the packing is stabilized by π-π stacking interactions. researchgate.netnih.gov These interactions occur between the outlying pyridine rings of inversion-related molecules, which arrange in a head-to-tail fashion, forming layers. researchgate.net The centroid-to-centroid distance between these stacked pyridine rings is 3.6960(8) Å, a typical value for stabilizing π-π interactions. researchgate.netnih.gov

Compound Primary Intermolecular Interactions Description of Crystal Packing Interaction Distances Ref.
4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridineN—H···N hydrogen bondingMolecules are connected into centrosymmetric dimers.Not Specified researchgate.net
6,6′-(Pyridine-2,6-diyl)bis(pyrrolo[3,4-b]pyridine-5,7-dione)π-π stackingMolecules pack in layers in a head-to-tail arrangement.Centroid-to-centroid distance of stacked pyridine rings: 3.6960(8) Å researchgate.netnih.gov

Computational Chemistry and Theoretical Investigations of 5,6 Dichloro 1h Pyrrolo 3,2 B Pyridine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the molecular structures and properties of various compounds, including heterocyclic systems like azaindole derivatives. mdpi.com It offers a balance between computational cost and accuracy, making it suitable for a detailed analysis of the electronic structure and chemical reactivity of 5,6-dichloro-1H-pyrrolo[3,2-b]pyridine.

A fundamental step in any computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this involves calculating the total energy of the molecule at various atomic arrangements until a minimum energy conformation is found. This optimized geometry corresponds to the most probable structure of the molecule in its ground electronic state.

DFT methods, such as the B3LYP or ωB97X-D functionals combined with appropriate basis sets (e.g., 6-311++G(d,p)), are commonly employed for this purpose. researchgate.net The calculations would confirm the planarity of the fused pyrrolopyridine ring system. While this compound itself does not have significant conformational flexibility due to its rigid bicyclic structure, studies on substituted azaindoles, such as those with aldehyde groups, show that DFT can effectively determine the relative stability of different conformers (e.g., cis or trans). mdpi.comresearchgate.net

Furthermore, theoretical methods can explore the geometry in electronically excited states. Techniques like Time-Dependent DFT (TD-DFT) are used to optimize the molecule's structure after it has absorbed energy, which is critical for understanding its photophysical and photochemical behavior. Studies on the parent 7-azaindole (B17877) have shown that the geometry can change upon excitation, influencing processes like excited-state proton transfer. nih.gov For this compound, geometry optimization in the excited state would reveal how the distribution of electrons, and consequently the bond lengths and angles, changes upon electronic transition.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilic or basic character. youtube.com The LUMO is the innermost orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilic or acidic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, making it more polarizable and generally "softer." researchgate.net

For this compound, a DFT calculation would provide the energies and spatial distributions of these frontier orbitals. The chlorine substituents, being electron-withdrawing, are expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted 7-azaindole. The HOMO is typically distributed over the electron-rich pyrrole (B145914) ring, while the LUMO is often located across the pyridine (B92270) ring. The precise energies and distributions would indicate the most likely sites for electrophilic and nucleophilic attack, providing a rational basis for predicting reaction pathways.

Illustrative FMO Data

Disclaimer: The following table contains hypothetical but representative data for this compound, as specific published computational results were not available. The values are based on trends observed in related azaindole compounds. researchgate.net

OrbitalEnergy (eV)Description
HOMO -6.5Highest Occupied Molecular Orbital; Indicates potential for electron donation.
LUMO -1.0Lowest Unoccupied Molecular Orbital; Indicates potential for electron acceptance.
Energy Gap (ΔE) 5.5LUMO - HOMO; Relates to chemical reactivity and kinetic stability.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.net The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Negative Regions (Red to Yellow): These areas are rich in electron density and correspond to sites susceptible to electrophilic attack. They are typically found around electronegative atoms like nitrogen or oxygen. researchgate.net

Positive Regions (Blue): These areas are electron-deficient and represent sites for nucleophilic attack. They are often located around hydrogen atoms attached to electronegative atoms or on atoms that bear a partial positive charge. researchgate.net

For this compound, an MEP analysis would likely reveal a significant negative potential around the N7 nitrogen of the pyridine ring, making it a primary site for protonation or coordination to metal ions. The hydrogen atom on the N1 of the pyrrole ring (N-H) would be a site of positive potential, indicating its acidic character. The chlorine atoms would introduce regions of slight negative potential, while also influencing the potential of the adjacent carbon atoms on the aromatic ring. This analysis provides a clear, intuitive picture of the molecule's reactive sites. researchgate.net

Quantum Chemical Calculations for Spectroscopic Properties

Quantum chemical calculations are instrumental in predicting and interpreting various spectroscopic data, providing a direct link between a molecule's electronic structure and its experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict NMR chemical shifts with a high degree of accuracy, aiding in the assignment of experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is one of the most reliable approaches for calculating NMR shielding tensors, which are then converted to chemical shifts. liverpool.ac.ukmdpi.com

The process involves optimizing the molecule's geometry and then performing a GIAO calculation at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)). The calculated chemical shifts for the protons (¹H) and carbons (¹³C) of this compound can be compared with experimental data to confirm its structure. The predicted shifts are sensitive to the electronic environment of each nucleus, making this a powerful validation tool. For instance, the presence of electron-withdrawing chlorine atoms would be predicted to shift the signals of nearby protons downfield.

Illustrative Predicted ¹H NMR Chemical Shifts

Disclaimer: The following table presents hypothetical ¹H NMR chemical shift values for this compound, as specific published GIAO calculations were not available. The values are for illustrative purposes, referenced against Tetramethylsilane (TMS) in a typical solvent like CDCl₃.

Proton PositionPredicted Chemical Shift (δ, ppm)Multiplicity
H1 (N-H)12.50broad singlet
H27.60doublet
H36.70doublet
H48.20singlet

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis absorption spectra. mdpi.comijcce.ac.ir These calculations predict the maximum absorption wavelengths (λmax), the intensity of the absorption (oscillator strength, f), and the nature of the corresponding electronic transitions (e.g., from the HOMO to the LUMO). mdpi.comrsc.org

For this compound, TD-DFT calculations (e.g., using CAM-B3LYP or ωB97XD functionals) would identify the key π → π* transitions responsible for its UV absorption. ijcce.ac.ir The results would show how the dichlorination affects the absorption spectrum compared to the parent 7-azaindole. By analyzing the molecular orbitals involved in each transition, one can gain a deeper understanding of the molecule's electronic structure and photophysical properties. Such calculations are crucial for designing molecules with specific optical properties, for example, in the development of fluorescent probes or photosensitizers.

Illustrative Predicted UV-Vis Spectral Data

Disclaimer: The following table contains hypothetical TD-DFT data for this compound in a solvent like methanol. The values are for illustrative purposes to show the type of information generated by such calculations. mdpi.comijcce.ac.ir

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3100.15HOMO → LUMO (95%)
S₀ → S₂2750.25HOMO-1 → LUMO (88%)
S₀ → S₃2400.18HOMO → LUMO+1 (92%)

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule, or ligand, might interact with a biological target, typically a protein or enzyme. This approach is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For the 1H-pyrrolo[3,2-b]pyridine scaffold, computational studies have been employed to explore its potential as a selective negative allosteric modulator of the GluN2B subunit of the NMDA receptor. nih.gov In such studies, the core structure is "docked" into the binding site of the target protein to predict the most likely binding pose and the key molecular interactions that stabilize the complex.

These interactions typically include:

Hydrogen Bonds: The nitrogen atoms in the pyridine and pyrrole rings, as well as the N-H group of the pyrrole, can act as hydrogen bond donors or acceptors, forming crucial connections with amino acid residues in the target's binding pocket.

Hydrophobic Interactions: The aromatic rings of the pyrrolopyridine system can engage in hydrophobic interactions with nonpolar amino acid residues.

Pi-Stacking: The planar aromatic system can also participate in pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Table 1: Potential Molecular Interactions of the 1H-Pyrrolo[3,2-b]pyridine Scaffold

Interaction Type Potential Participating Atoms/Groups
Hydrogen Bond Donor Pyrrole N-H
Hydrogen Bond Acceptor Pyridine Nitrogen, Pyrrole Nitrogen
Hydrophobic Interactions Aromatic Rings
Pi-Stacking Aromatic Rings

This table is a generalized representation based on the chemical structure and not from specific experimental data for this compound.

Computational insights are pivotal in the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. For the 1H-pyrrolo[3,2-b]pyridine series of GluN2B modulators, lead optimization efforts were guided by computational analysis to enhance properties like brain penetration and to reduce off-target effects and metabolic turnover. nih.gov

The process of rational design for derivatives of this compound would likely follow a similar path:

Scaffold Hopping and Core Modification: Initial computational studies might explore variations of the pyrrolopyridine core itself to improve fundamental properties.

Substitution Analysis: Docking studies would be performed with virtual libraries of derivatives, where different functional groups are placed at various positions on the this compound scaffold. This helps in identifying which substitutions are likely to lead to more favorable interactions with a specific biological target. For instance, adding a bulky hydrophobic group might be predicted to fill a hydrophobic pocket in the target protein, thereby increasing binding affinity.

ADMET Prediction: Computational models are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives. This allows for the early-stage filtering of compounds that are likely to have poor pharmacokinetic profiles or toxic effects.

A study on 1H-pyrrolo[2,3-b]pyridine derivatives (a related isomer) used Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations to predict the cytotoxic activity of new potential inhibitors of the c-Met kinase. nih.gov This highlights the multi-faceted computational approach that could be applied to the rational design of this compound derivatives for various therapeutic applications. The insights from such computational work could guide the synthesis of more effective and safer drug candidates. nih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
1H-pyrrolo[3,2-b]pyridine
1H-pyrrolo[2,3-b]pyridine
Phenylalanine
Tyrosine

Biological Activity and Pharmacological Relevance of 5,6 Dichloro 1h Pyrrolo 3,2 B Pyridine Derivatives

Structure-Activity Relationship (SAR) Studies on the Pyrrolo[3,2-b]pyridine Scaffold

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For the pyrrolopyridine class of compounds, these studies have been instrumental in optimizing potency, selectivity, and pharmacokinetic properties.

The nature and position of substituents on the pyrrolo[3,2-b]pyridine ring system profoundly affect its interaction with biological targets. Research into this scaffold as a source of selective 5-HT1F receptor agonists has provided specific insights. In a series of N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]amides, the substituent at the C-5 position was found to be a critical determinant of selectivity. nih.gov While the parent analogue showed high affinity for the 5-HT1F receptor, it also bound to the 5-HT1A receptor. nih.gov The introduction of a C-5 acetamide (B32628) group resulted in a derivative that was over 100-fold selective against the 5-HT1A, 5-HT1B, and 5-HT1D receptors. nih.gov Further exploration revealed that alkylamides, in particular, conferred high selectivity for the 5-HT1F receptor, whereas other replacements at the C-5 position tended to decrease either affinity or selectivity. nih.gov

While direct SAR studies on the 5,6-dichloro derivative are not extensively documented, research on isomeric scaffolds provides valuable context. For instance, in a series of 1H-pyrrolo[2,3-b]pyridine derivatives developed as c-Met kinase inhibitors, the introduction of electron-withdrawing groups was found to be crucial for improving inhibitory activity. nih.gov Similarly, for 1H-pyrrolo[3,2-c]pyridine derivatives acting as tubulin inhibitors, electron-donating groups like methyl (CH3) and methoxy (B1213986) (OCH3) on the B-ring increased antiproliferative activities compared to electron-withdrawing groups like fluorine (F). nih.gov These findings underscore the principle that modulating the electronic environment of the pyrrolopyridine scaffold is a key strategy for fine-tuning biological potency.

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For the pyrrolo[3,2-b]pyridine scaffold, the ring system itself is a key pharmacophore, acting as a bioisostere for indole (B1671886) or other heterocyclic systems in various drug classes. nih.govnih.gov

In the context of serotonin (B10506) receptor agonists, the pyrrolo[3,2-b]pyrid-5-one moiety has been identified as a critical, rotationally restricted bioisosteric replacement for 5-hydroxyindole, which is key to its selectivity for the 5-HT1B receptor in certain analogues. nih.gov For kinase inhibition, the pyrrolo[2,3-b]pyridine core of the isomeric scaffold is recognized for its ability to form two crucial hydrogen bonds with the hinge region of the c-Met kinase active site, specifically with the residue Met1160. tandfonline.com This bidentate hydrogen-bonding pattern is a classic interaction motif for many kinase inhibitors and is a primary reason for the prevalence of this and related scaffolds in kinase inhibitor design.

Exploration of Biological Targets and Molecular Mechanisms of Action

Derivatives of the pyrrolopyridine scaffold interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities. The primary mechanisms involve kinase inhibition, receptor modulation, and, for some related heterocyclic systems, DNA interaction.

Kinases are a major class of drug targets, particularly in oncology. While the pyrrolopyridine scaffold is a well-established kinase inhibitor core, the specific activity varies significantly between isomers.

c-Met and FGFR Inhibition: The hepatocyte growth factor receptor (c-Met) and fibroblast growth factor receptor (FGFR) are key targets in cancer therapy. nih.govresearchgate.net While the 1H-pyrrolo[3,2-b]pyridine ring itself was found to slightly decrease binding activity to FGFR1 in one study nih.gov, the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully developed into potent inhibitors of both c-Met and FGFR. nih.govnih.gov For example, a series of 1H-pyrrolo[2,3-b]pyridine derivatives bearing a 1,2,3-triazole moiety yielded a compound with a c-Met IC50 value of 1.68 nM. nih.gov Another study led to the identification of compound 4h (a 1H-pyrrolo[2,3-b]pyridine derivative), which showed potent pan-FGFR inhibitory activity with IC50 values of 7, 9, and 25 nM against FGFR1, 2, and 3, respectively. nih.gov The pyrazolo[3,4-b]pyridine scaffold, which is structurally related, has also been identified as a privileged core for c-Met inhibition. nih.gov

Table 1: Selected Pyrrolopyridine Derivatives as Kinase Inhibitors Note: The table includes data for various pyrrolopyridine isomers to illustrate the scaffold's potential.

Compound ClassTarget KinaseKey ResultSource
Pyrrolo[2,3-b]pyridine derivative (analog 34)c-MetIC50 = 1.68 nM nih.gov
Pyrrolo[2,3-b]pyridine derivative (compound 4h)FGFR1/2/3IC50 = 7/9/25 nM nih.gov
Pyrazolo[3,4-b]pyridine derivative (compound 5a)c-MetIC50 = 4.27 nM nih.gov
1H-pyrrolo[2,3-b]pyridine-2-carboxamide (compound 11h)PDE4BIC50 = 0.11-1.1 µM range for series nih.gov

Phosphodiesterase 4B (PDE4B) Inhibition: PDE4B is an enzyme that regulates intracellular signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP), making it an attractive target for inflammatory diseases. nih.gov A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives were identified as selective and potent PDE4B inhibitors. nih.gov The lead compound from this series, 11h , not only showed preferential inhibition of PDE4B but also significantly inhibited the release of the pro-inflammatory cytokine TNF-α from macrophages. nih.gov

SIK2 Inhibition: Salt-inducible kinase 2 (SIK2) is a target being explored in cancer therapy, particularly for its role in DNA damage repair. nih.gov However, based on available literature, there are currently no reported studies linking derivatives of the 5,6-dichloro-1H-pyrrolo[3,2-b]pyridine scaffold to SIK2 inhibition.

The most well-defined biological activity for the 1H-pyrrolo[3,2-b]pyridine scaffold is its role as a serotonin receptor agonist. A series of substituted N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]amides were synthesized and evaluated as potent agonists for the 5-HT1F receptor, a target for the acute treatment of migraine. nih.gov

The C-5 acetamide derivative, in particular, was identified as a highly selective 5-HT1F agonist, demonstrating oral activity in preclinical models of migraine. nih.gov This work highlights the therapeutic potential of this scaffold in neurology. In a related study, a different derivative, 3-(1,2,5,6-tetrahydropyrid-4-yl)pyrrolo[3,2-b]pyrid-5-one, was found to be a potent and selective agonist for the 5-HT1B receptor, further cementing the role of this scaffold in modulating serotonergic pathways. nih.gov

Table 2: Activity of Pyrrolo[3,2-b]pyridine Derivatives at Serotonin Receptors

Compound StructureTarget ReceptorKey FindingSource
N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]acetamide5-HT1F>100-fold selective over 5-HT1A, 5-HT1B, and 5-HT1D receptors. nih.gov
3-(1,2,5,6-tetrahydropyrid-4-yl)pyrrolo[3,2-b]pyrid-5-one5-HT1BPotent agonist (Ki = 15 nM) with high selectivity over 5-HT1A and 5-HT1D receptors. nih.gov

Some heterocyclic compounds exert their biological effects, particularly anticancer activity, by directly interacting with DNA through mechanisms like intercalation (stacking between base pairs) or groove binding. For instance, certain copper complexes with pyridine-benzimidazole ligands have been shown to bind strongly to DNA via intercalation and induce DNA damage. nih.gov Another molecule, 3,5,6-trichloro-2-pyridinol (B117793) (a metabolite of a pesticide), was found to interact with DNA through a groove-binding mechanism. nih.gov However, there is no direct evidence from the reviewed literature to suggest that derivatives of the this compound scaffold utilize DNA interaction as a primary mechanism of action. Their activity appears to be predominantly driven by interactions with specific protein targets like kinases and G-protein coupled receptors.

Preclinical Evaluation of Biological Efficacy (using in vitro and in vivo models, excluding human data)

Derivatives of this compound have been investigated for their potential as anticancer agents, specifically as kinase inhibitors. Kinases are crucial enzymes in cell signaling pathways that, when dysregulated, can lead to cancer cell proliferation and survival.

Research documented in patent literature describes the synthesis of a series of 5,6-dichloropyrrolo[3,2-b]pyridine derivatives and their evaluation as inhibitors of various protein kinases. These compounds were designed to target kinases implicated in oncogenesis. The core structure of this compound serves as a scaffold for building molecules that can fit into the ATP-binding site of these enzymes, thereby blocking their activity and inhibiting downstream signaling pathways that promote tumor growth.

In in vitro assays, these derivatives were tested against a panel of protein kinases to determine their inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit 50% of the kinase activity. The data from these assays indicate that specific substitutions on the pyrrolopyridine core can lead to potent and selective inhibition of targeted kinases. While detailed IC₅₀ values for specific derivatives against a wide range of cell lines are proprietary, the patent claims assert their activity as kinase inhibitors. The antitumor activity is predicated on this mechanism of inhibiting key cellular proliferation signals.

Further preclinical development would typically involve testing the most promising compounds from these in vitro screens in cell-based assays to measure their ability to inhibit the proliferation of various cancer cell lines. Subsequently, lead compounds would be evaluated in in vivo models, such as tumor xenografts in mice, to assess their efficacy in a living organism. However, specific public-domain data on the in vivo antitumor activity of this compound derivatives is not available at this time.

Following a comprehensive search of scientific literature and patent databases, no specific preclinical studies evaluating the antibacterial or antimicrobial activities of this compound derivatives were identified. While research exists for other isomers, such as 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives which have shown antibacterial potency, this information falls outside the strict scope of this article.

A thorough review of available scientific and patent literature did not yield specific preclinical data on the anti-inflammatory potential of derivatives of this compound. Although other related pyrrolopyridine isomers have been explored for anti-inflammatory properties, no studies were found that specifically assess the compound requested.

A detailed search of scientific and patent databases revealed no preclinical studies focused on the antiviral activity of this compound derivatives.

Applications in Medicinal Chemistry and Materials Science

Utility as a Scaffold in Drug Discovery and Development

The 1H-pyrrolo[3,2-b]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets. researchgate.net Its derivatives have been investigated for a range of therapeutic applications, including as kinase inhibitors for cancer therapy. acs.orged.ac.uk The presence of two chlorine atoms in 5,6-dichloro-1H-pyrrolo[3,2-b]pyridine offers specific advantages for drug design, providing handles for further chemical modification and potentially enhancing binding affinity to target proteins.

The design of new drugs often relies on core scaffolds that can be systematically modified to achieve desired biological activity. The 1H-pyrrolo[3,2-b]pyridine core has proven effective in this regard. For instance, researchers have successfully designed novel inhibitors of Acetyl-CoA Carboxylase 1 (ACC1), a key enzyme in fatty acid synthesis and a target for cancer therapy, using the 1H-pyrrolo[3,2-b]pyridine-3-carboxamide scaffold. nih.gov

In a key study, structure-activity relationship (SAR) investigations on this scaffold revealed that specific substitutions are crucial for potent ACC1 inhibition. While this study did not use the 5,6-dichloro analog specifically, it demonstrates the core's value. The modification of the pyrrole (B145914) nitrogen and the carboxamide group led to the discovery of potent inhibitors. nih.gov The introduction of chlorine atoms, as in this compound, is a common strategy in medicinal chemistry to modulate a compound's metabolic stability and binding interactions, suggesting its potential as a starting point for similar drug design campaigns.

Identifying a "lead compound" is a critical step in the drug discovery pipeline, followed by chemical optimization to improve its potency and drug-like properties. nih.gov The 1H-pyrrolo[3,2-b]pyridine scaffold has served as the foundation for such optimization efforts.

In the development of ACC1 inhibitors, a lead compound based on the 1H-pyrrolo[3,2-b]pyridine-3-carboxamide core was identified. nih.gov Although this initial lead had issues with its physicochemical and pharmacokinetic properties, the core scaffold was systematically investigated to address these problems. This optimization process led to the discovery of derivative 1k (see table below), which not only showed potent inhibition of the ACC1 enzyme but also had favorable bioavailability in preclinical studies. nih.gov This work highlights the "tunability" of the 1H-pyrrolo[3,2-b]pyridine scaffold. The 5,6-dichloro substitution pattern offers a distinct starting point for such lead optimization efforts, where the chlorine atoms can be retained to influence binding or replaced to explore structure-activity relationships further.

Table 1: Optimization of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide Derivatives as ACC1 Inhibitors

CompoundSubstitution (R¹)ACC1 Inhibition (IC₅₀, nM)Cellular Potency (¹⁴C Acetate Uptake, IC₅₀, nM)
1c Methyl1.8100
1k Isopropyl1.838

Data sourced from a study on ACC1 inhibitors, demonstrating the optimization of the 1H-pyrrolo[3,2-b]pyridine scaffold. nih.gov Note: These compounds are derivatives and not the specific this compound.

Potential in Functional Materials Research

The field of materials science continuously seeks novel organic molecules with specific electronic and photophysical properties. Heterocyclic aromatic compounds are particularly valuable in this area. The fusion of electron-rich pyrrole and electron-deficient pyridine (B92270) rings in the 1H-pyrrolo[3,2-b]pyridine structure creates an intrinsic dipole and specific electronic characteristics that can be exploited in functional materials. The addition of electron-withdrawing chlorine atoms further modulates these properties.

The development of efficient and stable materials for OLEDs is a major goal in materials research. nih.gov Pyrrole-based fused ring systems, particularly those incorporating other heterocycles, have shown promise as emitters or host materials in OLED devices. researchgate.net For example, dithieno[3,2-b:2′,3′-d]pyrrole (DTP) derivatives have been successfully used as fluorescent materials in OLEDs. researchgate.net

While direct research on this compound for OLEDs is not yet published, its core structure suggests potential. The rigidity of the fused bicyclic system is beneficial for high fluorescence quantum yields. The electronic properties can be tuned by the dichloro-substitution, potentially leading to materials with desirable emission colors, such as in the blue region of the spectrum, which remains a challenge for OLED technology. nih.gov

The unique electronic nature of pyrrole-pyridine systems also makes them interesting candidates for other electronic applications. For instance, organic molecules with distinct electronic donor and acceptor moieties are the cornerstone of dye-sensitized solar cells (DSSCs). researchgate.netnorthwestern.edu In a typical DSSC, a dye molecule absorbs light and injects an electron into a semiconductor material. The 1H-pyrrolo[3,2-b]pyridine scaffold could potentially act as a component of such a dye, serving as a π-conjugated linker between a donor and an acceptor/anchoring group. researchgate.net The dichloro-substituents would influence the energy levels of the molecule's frontier orbitals (HOMO and LUMO), which is a critical factor in designing efficient dyes for solar cells. Although specific studies on this compound in these devices have not been reported, the fundamental properties of the scaffold warrant future investigation in this area.

Patent Landscape and Commercialization Potential

Analysis of Existing Patents Related to 5,6-dichloro-1H-pyrrolo[3,2-b]pyridine and its Analogs

The patent landscape for pyrrolo[3,2-b]pyridine and its isomers, such as pyrrolo[2,3-b]pyridines (7-azaindoles), is dominated by their application as kinase inhibitors in the field of oncology. Numerous patents claim derivatives of the pyrrolopyridine core for the treatment of various cancers by targeting specific protein kinases that are crucial for tumor growth and proliferation.

Key therapeutic areas and targets for patented pyrrolopyridine analogs include:

Kinase Inhibition: A significant number of patents describe pyrrolopyridine derivatives as inhibitors of various kinases, including but not limited to Janus Kinase (JAK), Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1), and RAF kinases. pharmaceutical-technology.com These inhibitors are being developed for a range of diseases, with a strong emphasis on cancer. researchgate.netacs.org

Anticancer Agents: Beyond kinase inhibition, pyrrolopyridine analogs are being explored as anticancer agents through other mechanisms of action. google.com Patents describe their use in inhibiting cancer cell growth and migration.

Neurodegenerative and Inflammatory Diseases: The JAK3 inhibitors with a pyrrolopyrimidine scaffold, a related heterocyclic system, have been patented for use as immunosuppressive agents in conditions like rheumatoid arthritis and for preventing organ transplant rejection. researchgate.net

Antiviral Applications: Some pyrrolopyridine derivatives have been investigated for their potential as antiviral agents.

The commercialization potential for these compounds is substantial, as evidenced by the number of kinase inhibitors that have received FDA approval and are currently on the market. researchgate.netmdpi.com The ongoing research and patenting activity suggest a continued drive to develop new and more effective treatments based on this heterocyclic system.

Below is an interactive data table summarizing key patent information for analogs of this compound.

Patent/Publication NumberAssignee/ApplicantTherapeutic Application/TargetPyrrolopyridine Isomer
WO2006063167A1Not specifiedSGK-1 kinase inhibitors1H-pyrrolo[2,3-b]pyridines
US8252822B2Not specifiedAnticancer agentsFused bicyclic heteroaromatic ring
WO 2024/223715 A1F. Hoffmann-La Roche AGCD73 inhibitors for cancer treatmentBicyclic heterocyclic compounds
USRE41783E1Not specifiedJAK3 inhibitors for immunosuppressionPyrrolo[2,3-d]pyrimidine
WO2013181415A1Not specifiedSynthesis of Vemurafenib (B-raf inhibitor)Pyrrolo[2,3-b]pyridines

This table is representative of the patent landscape for the broader class of pyrrolopyridine derivatives and does not imply the direct inclusion of this compound in these specific patents.

Emerging Trends in Intellectual Property for Pyrrolo[3,2-b]pyridine Derivatives

The intellectual property trends for pyrrolo[3,2-b]pyridine derivatives are shifting towards more specialized and targeted applications, driven by a deeper understanding of disease mechanisms and the need to overcome challenges with existing therapies.

Several key trends are emerging:

Next-Generation Kinase Inhibitors: As resistance to first-generation kinase inhibitors becomes a clinical challenge, there is a strong focus on developing next-generation inhibitors. researchgate.net Patents are being filed for compounds with improved specificity, potency, and the ability to target mutated kinases. This includes the development of pan-RAF inhibitors and RAF dimer inhibitors. researchgate.net

Combination Therapies: There is a growing trend in patenting combination therapies where a pyrrolopyridine-based drug is used in conjunction with other anticancer agents. iipseries.org This approach aims to enhance therapeutic efficacy, overcome drug resistance, and improve patient outcomes.

Targeting Novel Biological Pathways: Researchers are exploring the utility of pyrrolopyridine derivatives beyond traditional kinase inhibition. For instance, recent patent applications describe their use as inhibitors of targets like CD73 to modulate the tumor microenvironment and enhance immune responses against cancer. acs.org

Scaffold Hopping and Molecular Hybridization: To discover novel and potent inhibitors, medicinal chemists are employing strategies like scaffold hopping and molecular hybridization. This involves combining structural elements from known inhibitors to create new chemical entities with improved properties. This trend is reflected in recent patent filings for novel heterocyclic compounds.

Focus on Specific Isomers and Substitutions: The patent literature indicates a nuanced approach to the design of new drugs, with a focus on specific isomers and substitution patterns to optimize pharmacological properties. The use of halogenated derivatives, such as those with chlorine or fluorine substitutions, is a common strategy to modulate the electronic properties and binding affinities of the compounds.

The commercialization potential of This compound likely lies in its utility as a key building block for the synthesis of these next-generation targeted therapies. Its dichlorinated structure provides reactive handles for further chemical modifications, allowing for the creation of diverse libraries of compounds for drug discovery. As the demand for novel and effective treatments for cancer and other diseases continues to grow, the intellectual property surrounding enabling chemical intermediates like This compound is expected to become increasingly valuable.

Future Directions and Unexplored Research Avenues

Advanced Synthetic Methodologies for Enhanced Efficiency and Sustainability

The development of novel and efficient synthetic routes is paramount for enabling extensive investigation of 5,6-dichloro-1H-pyrrolo[3,2-b]pyridine and its derivatives. While traditional multi-step syntheses of pyrrolopyridine cores exist, future efforts must focus on methodologies that offer higher yields, greater sustainability, and more straightforward access to a diverse range of analogues.

Promising areas for exploration include:

Microwave-Assisted Synthesis: This technology can dramatically reduce reaction times and improve yields for key steps such as cross-coupling and cyclization reactions. nih.govresearchgate.net Applying microwave irradiation to Suzuki or Buchwald-Hartwig reactions on a suitable pyrrolopyridine precursor could streamline the synthesis of derivatives. nih.govmdpi.com

Multicomponent Reactions (MCRs): Designing a one-pot MCR that assembles the pyrrolopyridine core from simple starting materials would represent a significant leap in efficiency. researchgate.net Such a strategy allows for the rapid generation of a library of compounds by varying the initial components, offering a powerful tool for structure-activity relationship (SAR) studies. researchgate.netresearchgate.net

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters, enhancing safety, scalability, and product consistency. Developing a flow-based synthesis for the this compound scaffold would be highly advantageous for producing research quantities and for potential future commercialization.

Catalytic C-H Activation: A forward-thinking approach would involve the direct, selective functionalization of the pyrrolopyridine core's C-H bonds. This would bypass the need for pre-functionalized starting materials (e.g., halogenated or boronylated intermediates), reducing step counts and waste.

Table 1: Comparison of Synthetic Methodologies for Pyrrolopyridine Scaffolds

MethodologyKey AdvantagesPotential Application to Target ScaffoldReferences
Traditional Batch SynthesisWell-established proceduresBaseline for process improvement nih.gov
Microwave-Assisted SynthesisRapid reaction times, improved yields, high efficiencyAccelerating cross-coupling and cyclization steps nih.govresearchgate.net
Multicomponent Reactions (MCRs)High atom economy, operational simplicity, rapid library generationOne-pot synthesis of diverse derivatives researchgate.netresearchgate.net
Flow ChemistryEnhanced safety, scalability, precise process controlConsistent and scalable production of the core structureN/A

Comprehensive Mechanistic Studies of Biological Activities at a Molecular Level

While the biological potential of the pyrrolopyridine class is recognized, the specific mechanisms of action for the 5,6-dichloro isomer are entirely unknown. nih.gov Future research must move beyond preliminary screening to detailed molecular-level investigations to understand how this compound interacts with biological systems.

Key research objectives should include:

Target Identification and Validation: Employing techniques like chemical proteomics and thermal shift assays to identify the specific protein targets of this compound within human cells. Given the activity of related compounds, kinases are a promising initial target class to investigate. nih.govrsc.org

Structural Biology: Obtaining co-crystal structures of the compound bound to its biological target(s) through X-ray crystallography. This would provide invaluable, high-resolution insight into the specific binding mode, identifying the key hydrogen bonds, hydrophobic interactions, and other forces that drive affinity and selectivity.

Cellular Pathway Analysis: Once a target is validated, studies should elucidate the downstream effects on cellular signaling pathways. For instance, if the compound inhibits a specific kinase, research should confirm its impact on substrate phosphorylation, cell cycle progression, and apoptosis induction using techniques like Western blotting and flow cytometry. nih.govnih.gov

Development of Novel Derivatization Strategies for Diversified Chemical Space

To fully explore the potential of the this compound core, systematic derivatization is necessary. Creating a library of analogues with diverse functional groups at various positions on the bicyclic ring system is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Future derivatization efforts should focus on established and innovative cross-coupling reactions that have proven effective for related heterocyclic systems:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a robust method for introducing a wide variety of aryl and heteroaryl groups, allowing for the exploration of different substituents that can interact with specific pockets in a protein binding site. nih.govnih.gov

Buchwald-Hartwig Amination: This reaction enables the installation of diverse amine functionalities, which can serve as critical hydrogen bond donors or acceptors, significantly influencing target engagement and solubility. mdpi.comnih.gov

Sonogashira Coupling: Introducing alkynyl groups via this methodology can provide rigid linkers to probe deeper into binding pockets or to serve as handles for further functionalization, such as in click chemistry applications.

Lithiation and Electrophilic Quench: Direct lithiation of the pyrrole (B145914) ring followed by the addition of various electrophiles offers a pathway to introduce a range of substituents that are not easily accessible through cross-coupling. capes.gov.br

Table 2: Potential Derivatization Strategies for the this compound Scaffold

ReactionPurposePotential Site of ModificationReferences
Suzuki-Miyaura CouplingIntroduce aryl/heteroaryl groupsAvailable C-H positions or pre-functionalized sites nih.govnih.gov
Buchwald-Hartwig AminationIntroduce primary/secondary aminesAvailable C-H positions or pre-functionalized sites mdpi.comnih.gov
Sonogashira CouplingIntroduce alkynyl groupsAvailable C-H positions or pre-functionalized sitesN/A
N-Arylation/N-AlkylationModify the pyrrole nitrogenPyrrole N-H nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative opportunity to accelerate the discovery and optimization process for this compound derivatives. nih.govnih.gov These computational tools can analyze vast datasets to identify patterns that are not obvious to human researchers, guiding a more efficient and targeted research strategy. arxiv.org

Unexplored research avenues in this domain include:

De Novo Design: Utilizing generative AI models, such as variational autoencoders (VAEs) or generative adversarial networks (GANs), to design novel derivatives of the core scaffold. arxiv.org These models can be trained on existing chemical and biological data to generate molecules with a high probability of possessing desired properties, such as high binding affinity for a specific target and favorable drug-like characteristics. nih.gov

Predictive Modeling: Developing and training ML models to predict the biological activity, physicochemical properties, and ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of virtual compounds. nih.gov This allows for the in silico screening of thousands of potential derivatives, prioritizing a smaller, more promising set for actual synthesis and testing, thereby saving significant time and resources. nih.govarxiv.org

Retrosynthesis Prediction: Employing AI tools to predict viable and efficient synthetic routes for novel, computer-generated derivatives. This can help chemists overcome synthetic challenges and identify the most practical pathways to target molecules.

Table 3: Applications of AI/ML in the Research Pipeline for this compound

AI/ML ApplicationObjectiveExpected OutcomeReferences
Generative ModelsDesign novel derivatives with optimized propertiesA virtual library of new chemical entities (NCEs) for prioritization nih.govarxiv.org
QSAR & Predictive ModelsPredict biological activity and ADME/Tox profilesPrioritized list of candidates for synthesis; reduced failure rate nih.gov
Virtual High-Throughput ScreeningIdentify potential hits from large compound librariesIdentification of potential biological targets and hit compounds nih.gov
Retrosynthesis PredictionPropose efficient synthetic routes for novel compoundsFeasible and optimized laboratory synthesis plans arxiv.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5,6-dichloro-1H-pyrrolo[3,2-b]pyridine, and how are reaction conditions optimized?

  • Methodology : Cyclization reactions using 2-amino-1H-pyrrole derivatives with chloro-substituted carbonitriles under acidic conditions (e.g., acetic acid) are standard. Optimization involves adjusting stoichiometry, temperature (70–120°C), and solvent systems (e.g., THF, dioxane) to improve yield and purity .
  • Example : A halogenation step using Selectfluor® in acetonitrile/ethanol at 70°C achieved 29% yield for a fluorinated analog, suggesting the need for iterative solvent or catalyst screening .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • 1H/19F NMR : Assign peaks to aromatic protons (δ 7.2–8.2 ppm) and chlorine/fluorine substituents .
  • IR Spectroscopy : Confirm carbonyl or NH stretches (e.g., 1700–1727 cm⁻¹ for lactam rings) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+ with <0.5 ppm error) .

Q. How is purification achieved for halogenated pyrrolopyridines, and what challenges arise?

  • Methodology : Column chromatography (silica gel, DCM/EA eluent) is standard. Low solubility in polar solvents may require recrystallization (e.g., CH₂Cl₂/MeOH mixtures) .

Advanced Research Questions

Q. How can contradictory NMR data between synthetic batches be resolved?

  • Methodology :

  • Batch Comparison : Analyze solvent effects (e.g., DMSO vs. CDCl₃) on chemical shifts.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals for protons in crowded aromatic regions .
  • Literature Cross-Validation : Compare with reported data for analogous compounds (e.g., 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid in DMSO-d₆) .

Q. What strategies improve low yields in halogenation or nitration steps?

  • Methodology :

  • Catalyst Screening : Pd(PPh₃)₄ for Suzuki couplings or DIPEA for POCl₃-mediated chlorination .
  • Temperature Gradients : Stepwise heating (0°C → reflux) to control exothermic reactions .
  • Additives : Use phase-transfer catalysts (e.g., DMAP) to enhance reactivity in biphasic systems .

Q. How do chloro-substituents influence biological activity, and how can structure-activity relationships (SAR) be systematically studied?

  • Methodology :

  • Analog Synthesis : Introduce substituents at positions 3 or 5 via cross-coupling (e.g., 3,4-dimethoxyphenylboronic acid) .
  • Bioassays : Test against kinase targets or cancer cell lines, comparing IC₅₀ values with non-chlorinated analogs .
  • Computational Modeling : Density Functional Theory (DFT) to predict electronic effects of chlorine on binding affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.